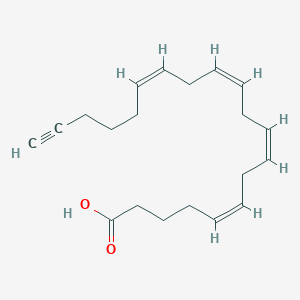

Ácido Araquidónico Alquino

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido Araquidónico Alquino es una forma modificada del ácido araquidónico, un ácido graso poliinsaturado omega-6. Este compuesto presenta un grupo alquino terminal omega, lo que lo hace particularmente útil en aplicaciones de química click. El grupo alquino terminal permite el etiquetado del ácido araquidónico con etiquetas fluorescentes o biotiniladas, lo que facilita el análisis de su metabolismo y actividad biológica .

Aplicaciones Científicas De Investigación

El Ácido Araquidónico Alquino tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza en la química click para etiquetar y rastrear moléculas.

Biología: Facilita el estudio del metabolismo lipídico y las vías de señalización.

Medicina: Ayuda en la investigación de procesos inflamatorios y en el desarrollo de fármacos antiinflamatorios.

Industria: Se utiliza en la producción de estándares lipídicos de alta pureza y en el desarrollo farmacéutico

Mecanismo De Acción

El Ácido Araquidónico Alquino ejerce sus efectos mediante su incorporación a las membranas celulares y su posterior metabolismo. Una vez dentro de las células, se activa por las sintetasas de acil-CoA para producir ácido araquidónico-CoA, que luego se incorpora a los fosfolípidos por las aciltransferasas de acil-CoA lisofosfolipídicas. Esta incorporación permite que el compuesto participe en varias vías de señalización, incluidas las que implican enzimas ciclooxigenasa y lipooxigenasa .

Compuestos Similares:

- Alquino de Ácido Linoleico

- Alquino de Ácido Eicosapentaenoico

- Alquino de Ácido Docosahexaenoico

Comparación: El this compound es único debido a su grupo alquino terminal omega específico, que permite un etiquetado y seguimiento precisos en sistemas biológicos. En comparación con otros compuestos similares, tiene una menor tasa de oxidación y se puede utilizar para estudiar el metabolismo de los ácidos grasos poliinsaturados de forma más eficaz .

Análisis Bioquímico

Biochemical Properties

Arachidonic Acid Alkyne plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These interactions lead to the formation of various eicosanoids, which are bioactive lipids involved in inflammation, blood clotting, and vasodilation . The alkyne group in Arachidonic Acid Alkyne allows it to be tagged with fluorescent or biotinylated labels, facilitating the study of its metabolic pathways and interactions with other biomolecules .

Cellular Effects

Arachidonic Acid Alkyne influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of eicosanoids, which play crucial roles in inflammatory responses and other cellular functions . In particular, Arachidonic Acid Alkyne can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to changes in the levels of prostaglandins, leukotrienes, and other eicosanoids . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Arachidonic Acid Alkyne involves its incorporation into cellular membranes and subsequent metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The alkyne group allows for the tagging of Arachidonic Acid Alkyne with various labels, enabling the study of its interactions with other biomolecules. These interactions can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function . Additionally, Arachidonic Acid Alkyne can be used to study the binding interactions of arachidonic acid and its metabolites with various receptors and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arachidonic Acid Alkyne can change over time due to its stability and degradation. Studies have shown that Arachidonic Acid Alkyne is relatively stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies have demonstrated that Arachidonic Acid Alkyne can influence cellular processes such as mitochondrial function, oxidative stress, and cell death . These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of Arachidonic Acid Alkyne’s actions .

Dosage Effects in Animal Models

The effects of Arachidonic Acid Alkyne in animal models can vary with different dosages. Studies have shown that low doses of Arachidonic Acid Alkyne can have protective effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, in diabetic myocardial ischemia models, Arachidonic Acid Alkyne has been shown to enhance mitochondrial function and reduce oxidative stress at lower doses, while higher doses may exacerbate cellular damage . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

Arachidonic Acid Alkyne is involved in several metabolic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . These pathways lead to the production of various eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acids, which play critical roles in inflammation, cardiovascular function, and other physiological processes . The alkyne group in Arachidonic Acid Alkyne allows for the tagging and tracking of these metabolites, providing valuable insights into the metabolic flux and interactions of arachidonic acid and its derivatives .

Transport and Distribution

Within cells and tissues, Arachidonic Acid Alkyne is transported and distributed through interactions with specific transporters and binding proteins . The alkyne group facilitates the tagging of Arachidonic Acid Alkyne, enabling the study of its localization and accumulation in various cellular compartments . These studies have shown that Arachidonic Acid Alkyne can be incorporated into cellular membranes and distributed to different organelles, influencing its activity and function .

Subcellular Localization

The subcellular localization of Arachidonic Acid Alkyne is influenced by its interactions with specific targeting signals and post-translational modifications . Studies have shown that Arachidonic Acid Alkyne can be localized to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . These localizations can affect its activity and function, as well as its interactions with other biomolecules . The ability to tag Arachidonic Acid Alkyne with fluorescent or biotinylated labels allows for the detailed study of its subcellular distribution and the mechanisms underlying its localization .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Este proceso normalmente implica el uso de bases fuertes como la amida de sodio en amoníaco (NaNH₂/NH₃) para facilitar la formación del grupo alquino .

Métodos de Producción Industrial: La producción industrial del Ácido Araquidónico Alquino implica la síntesis a gran escala del compuesto utilizando métodos similares a los utilizados en los laboratorios, pero optimizados para obtener mayores rendimientos y pureza. El proceso incluye el uso de estándares lipídicos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Araquidónico Alquino experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto se puede oxidar para formar varios eicosanoides, que son moléculas biológicamente activas.

Reducción: Las reacciones de reducción pueden convertir el grupo alquino en otros grupos funcionales.

Sustitución: El grupo alquino puede participar en reacciones de sustitución, particularmente en aplicaciones de química click.

Reactivos y Condiciones Comunes:

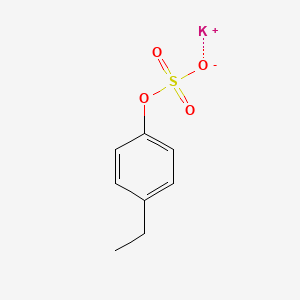

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el ozono (O₃).

Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno (H₂) en presencia de paladio sobre carbono (Pd/C).

Sustitución: Los catalizadores que contienen cobre (Cu) se utilizan a menudo en las reacciones de química click.

Productos Principales:

Oxidación: Eicosanoides como las prostaglandinas y los leucotrienos.

Reducción: Diversas formas reducidas del grupo alquino.

Sustitución: Derivados etiquetados del ácido araquidónico.

Comparación Con Compuestos Similares

- Linoleic Acid Alkyne

- Eicosapentaenoic Acid Alkyne

- Docosahexaenoic Acid Alkyne

Comparison: Arachidonic Acid Alkyne is unique due to its specific omega-terminal alkyne group, which allows for precise tagging and tracking in biological systems. Compared to other similar compounds, it has a lower rate of oxidation and can be used to study the metabolism of polyunsaturated fatty acids more effectively .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYXKMUESYRSH-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/no-structure.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)